N-(4-chlorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-(4-chlorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrrolo[2,3-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aromatic amines. One common method includes the use of a catalytic amount of hydrochloric acid (HCl) to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can introduce additional functional groups such as hydroxyl or carbonyl groups.
Scientific Research Applications
N-(4-chlorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound has been explored for its potential as an antitubercular agent. It has shown activity against Mycobacterium tuberculosis, making it a candidate for further drug development.
Cancer Research: Derivatives of pyrrolo[2,3-d]pyrimidine have been investigated for their anticancer properties. These compounds can inhibit protein kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it can inhibit protein kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound has shown potent antitubercular activity.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds are known for their anticancer properties and have been studied as inhibitors of protein kinases.
Uniqueness
N-(4-chlorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the 4-chlorophenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C24H17ClN4 |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H17ClN4/c25-18-11-13-19(14-12-18)28-23-22-21(17-7-3-1-4-8-17)15-29(24(22)27-16-26-23)20-9-5-2-6-10-20/h1-16H,(H,26,27,28) |
InChI Key |
BDICENKRUTVDQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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